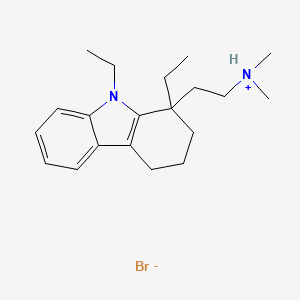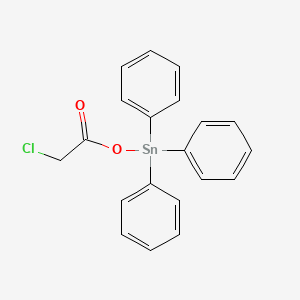
(Chloroacetoxy)triphenylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chloroacetoxy)triphenylstannane is an organotin compound with the molecular formula C20H17ClO2Sn. It is a derivative of triphenylstannane, where one of the phenyl groups is substituted with a chloroacetoxy group. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Chloroacetoxy)triphenylstannane can be synthesized through the reaction of triphenylstannane with chloroacetic acid in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
Ph3SnH+ClCH2COOH→Ph3SnOCOCH2Cl+H2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction conditions to ensure high yield and purity of the product. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(Chloroacetoxy)triphenylstannane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetoxy group can be substituted with other nucleophiles, leading to the formation of different organotin compounds.
Oxidation Reactions: The compound can be oxidized to form triphenyltin oxide and other oxidation products.
Reduction Reactions: Reduction of this compound can yield triphenylstannane and other reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Various organotin compounds with different functional groups.
Oxidation Reactions: Triphenyltin oxide and other oxidized derivatives.
Reduction Reactions: Triphenylstannane and other reduced species.
Scientific Research Applications
(Chloroacetoxy)triphenylstannane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry and drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of (chloroacetoxy)triphenylstannane involves its interaction with nucleophiles and electrophiles in chemical reactions. The chloroacetoxy group acts as a leaving group, facilitating substitution reactions. The compound can also undergo oxidation and reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Triphenylstannane: The parent compound of (chloroacetoxy)triphenylstannane, lacking the chloroacetoxy group.
Triphenyltin Chloride: Another derivative of triphenylstannane with a chloride substituent.
Triphenyltin Hydroxide: A hydroxyl-substituted derivative of triphenylstannane.
Uniqueness
This compound is unique due to the presence of the chloroacetoxy group, which imparts distinct reactivity and chemical properties. This makes it a valuable reagent in organic synthesis and other chemical applications.
Properties
CAS No. |
7094-94-2 |
|---|---|
Molecular Formula |
C20H17ClO2Sn |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
triphenylstannyl 2-chloroacetate |
InChI |
InChI=1S/3C6H5.C2H3ClO2.Sn/c3*1-2-4-6-5-3-1;3-1-2(4)5;/h3*1-5H;1H2,(H,4,5);/q;;;;+1/p-1 |
InChI Key |
XOFYGTPELGZPLY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


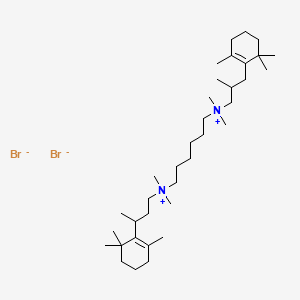
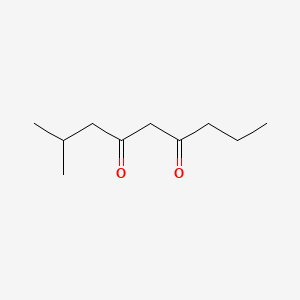
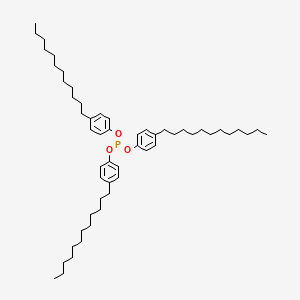
![Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German]](/img/structure/B13764082.png)
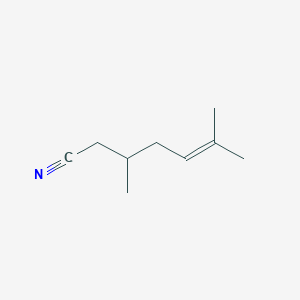
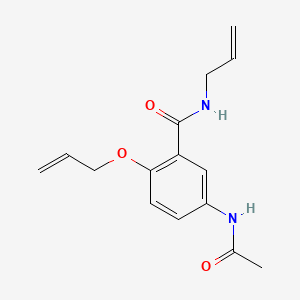



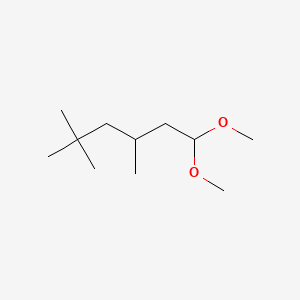
![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)
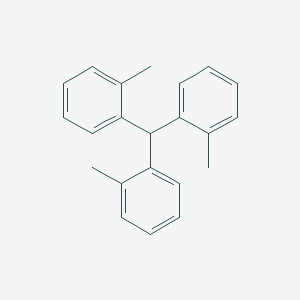
![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13764148.png)
